molecular formula C20H27N5O B4981744 N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide

N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide

Cat. No.: B4981744
M. Wt: 353.5 g/mol
InChI Key: DRXNXDWHWKWSKG-UHFFFAOYSA-N
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Description

N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide is a complex organic compound that features both imidazole and benzodiazole moieties These heterocyclic structures are known for their significant roles in various biological and chemical processes

Properties

IUPAC Name

N-[2-[(2-methylimidazol-1-yl)methyl]-1-propylbenzimidazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-4-6-7-20(26)22-16-8-9-18-17(13-16)23-19(25(18)11-5-2)14-24-12-10-21-15(24)3/h8-10,12-13H,4-7,11,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXNXDWHWKWSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3C=CN=C3C)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring through the condensation of glyoxal, ammonia, and acetaldehyde

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as nickel or palladium, to facilitate specific reaction steps . Additionally, large-scale production would require stringent control of reaction conditions, including temperature, pressure, and solvent choice, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can target the benzodiazole moiety, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield nitroso-imidazole derivatives, while reduction of the benzodiazole moiety could produce dihydrobenzodiazole compounds .

Mechanism of Action

The mechanism of action of N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzodiazole moiety may interact with various receptors or enzymes, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}pentanamide is unique due to its combination of imidazole and benzodiazole moieties, which confer a distinct set of chemical and biological properties.

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